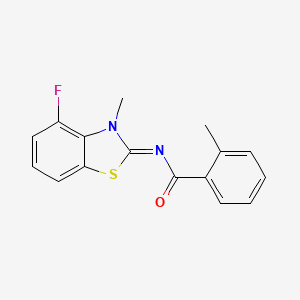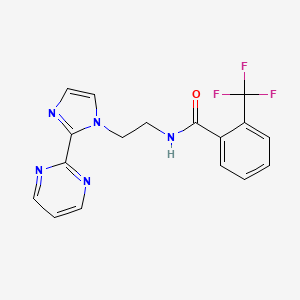
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as GNE-272, is a small molecule inhibitor that targets the protein tyrosine kinase, known as MNK1/2. MNK1/2 is involved in the regulation of gene expression, which is essential for cell proliferation, differentiation, and survival. GNE-272 has been shown to have potential therapeutic applications in the treatment of various cancers, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Compounds
The efficient synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction demonstrates the compound's utility in creating fluoromethylated derivatives with potential biological activity (Jismy et al., 2019).
Antitumor and Antioxidant Agents
The synthesis of new fused and binary 1,3,4‐Thiadiazoles as potential antitumor and antioxidant agents highlights the compound's role in generating novel therapeutic molecules (Hamama et al., 2013).
Environmentally Benign Synthesis
A catalyst-free rapid synthesis approach for benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides showcases environmentally friendly methods to produce fused tricyclic derivatives, potentially useful in various applications (Shaabani et al., 2014).
Cellular Permeability Investigation
The investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides indicates the compound's relevance in studying the intracellular delivery of therapeutic agents (Liu & Kodadek, 2009).
Antiulcer Agents
Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents reflects the exploration of the compound's therapeutic potential in gastroenterological conditions (Starrett et al., 1989).
Propiedades
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKKERIRMXYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

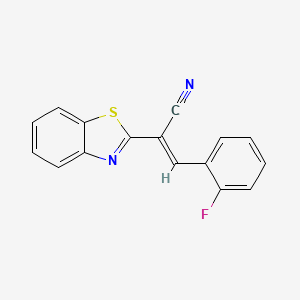
![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)
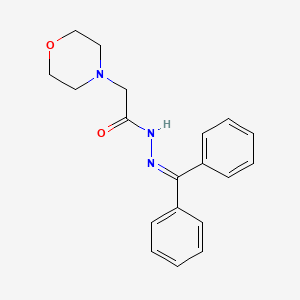
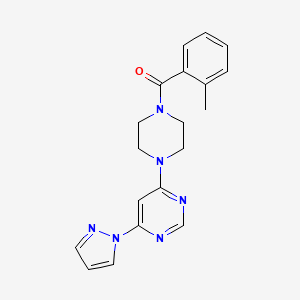
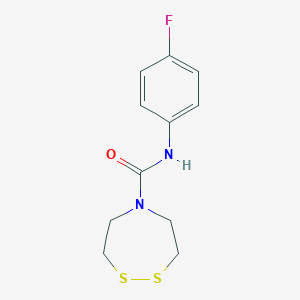
![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)
![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2839290.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)
![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)
